Ethyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C21H22N2O3S. It is characterized by the presence of a cyano group, a methylphenyl group, and a tetrahydropyridinyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves several steps:
Cyanoacetylation of Amines: This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives.
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other similar compounds such as:
- ETHYL 2-CYANO-3-(4-(4-METHYLPHENYL)-2-THIENYL)-2-PROPENOATE .
- ETHYL 2-CYANO-3-(4-(4-METHOXYPHENYL)-2-THIENYL)-2-PROPENOATE .
- ETHYL 2-CYANO-3-(5-(4-METHOXYPHENYL)-2-FURYL)-2-PROPENOATE .
These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of ETHYL 2-{[3-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N2O3S/c1-3-22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-6-4-11(2)5-7-12/h4-7,13H,3,8,10H2,1-2H3,(H,19,20) |
InChI Key |
CNDDFAJGSLBTQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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